Mal-PEG2-PFP
CAS No.: 1807512-47-5
Cat. No.: VC0534449
Molecular Formula: C17H14F5NO6
Molecular Weight: 423.29
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1807512-47-5 |
---|---|
Molecular Formula | C17H14F5NO6 |
Molecular Weight | 423.29 |
IUPAC Name | (2,3,4,5,6-pentafluorophenyl) 3-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]propanoate |
Standard InChI | InChI=1S/C17H14F5NO6/c18-12-13(19)15(21)17(16(22)14(12)20)29-11(26)3-5-27-7-8-28-6-4-23-9(24)1-2-10(23)25/h1-2H,3-8H2 |
Standard InChI Key | YMKYKJKJMZSGEN-UHFFFAOYSA-N |
SMILES | C1=CC(=O)N(C1=O)CCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Appearance | Solid powder |
Introduction
Physical and Chemical Properties
Molecular Characteristics
The molecular structure integrates both hydrophilic elements (PEG chain) and reactive functional groups (maleimide and PFP ester), creating a balanced compound suitable for bioconjugation in aqueous environments.
Physical Properties
Mal-PEG2-PFP exists as a solid powder at room temperature with specific physical properties that influence its handling and application in laboratory settings. The compound's physical characteristics reflect its molecular composition and determine its behavior under various storage and reaction conditions.
The incorporation of the PEG2 chain enhances the compound's compatibility with aqueous environments compared to similar linkers without PEG units. This property is particularly valuable in biological applications where aqueous conditions predominate.
Chemical Reactivity
The chemical reactivity of Mal-PEG2-PFP is primarily determined by its terminal functional groups. The maleimide moiety undergoes selective Michael addition reactions with thiol groups at physiological pH (6.5-7.5), forming stable thioether bonds. The pentafluorophenyl ester reacts with primary amines through nucleophilic acyl substitution to form amide bonds .
A key advantage of Mal-PEG2-PFP is that the PFP moiety exhibits lower susceptibility to hydrolysis compared to other activated esters, such as N-hydroxysuccinimide (NHS) esters. This enhanced stability in aqueous environments extends the effective lifetime of the compound in solution, allowing for more controlled and efficient conjugation reactions. The non-cleavable nature of the resulting linkages ensures that the connected molecules remain permanently joined, which is critical for applications requiring stable conjugates over extended periods .
Applications in Bioconjugation
Protein Modification
Mal-PEG2-PFP serves as a versatile tool for protein modification, enabling the attachment of various molecules to specific sites on protein surfaces. The maleimide group selectively targets free thiol groups, typically found in reduced cysteine residues, forming stable thioether bonds. This selectivity allows for site-specific modification of proteins while preserving their native structure and function .
The PEG2 spacer in Mal-PEG2-PFP provides several advantages for protein modification. It increases the accessibility of the reactive groups to target sites on proteins, potentially reducing steric hindrance. Additionally, the PEG chain enhances the solubility of the conjugated molecules and can improve the pharmacokinetic properties of protein conjugates by reducing recognition by the immune system .
Applications of protein modification using Mal-PEG2-PFP include:
-
Fluorescent labeling for imaging and detection
-
Biotinylation for purification and detection
-
Attachment of therapeutic agents to targeting proteins
-
Creation of protein-polymer conjugates with enhanced stability
Antibody-Drug Conjugates
Mal-PEG2-PFP plays a significant role in the development of antibody-drug conjugates (ADCs), a class of biopharmaceuticals designed for targeted cancer therapy. In ADC synthesis, Mal-PEG2-PFP can function as a linker between a monoclonal antibody and a cytotoxic drug, enabling precise delivery of the therapeutic agent to cancer cells while minimizing damage to healthy tissues .
The non-cleavable nature of linkages formed using Mal-PEG2-PFP ensures that the drug remains attached to the antibody until the entire complex is internalized by target cells. This stability prevents premature release of the cytotoxic agent in circulation, reducing systemic toxicity and improving the therapeutic index . As noted in the research literature, Mal-PEG2-PFP "plays a pivotal role in the synthesis of ADCs, where it orchestrates the coupling of cytotoxic drugs to monoclonal antibodies" .
Drug Delivery Systems
Role in Nanoparticle Formulations
Mal-PEG2-PFP contributes to the development of advanced drug delivery systems, particularly in the creation of functionalized nanoparticles and liposomes. The compound helps in "creating nanoparticles and liposomes that can target specific tissues, thereby improving the efficacy of therapeutic agents". The maleimide functionality enables the attachment of targeting ligands, such as antibody fragments or peptides, to the surface of nanoparticles, conferring specific recognition of disease-associated biomarkers.
The PEG component in Mal-PEG2-PFP serves multiple functions in nanoparticle formulations:
-
Enhances colloidal stability by providing steric hindrance
-
Increases circulation time by reducing recognition by the reticuloendothelial system
-
Improves biocompatibility by creating a hydrophilic shell
-
Provides spatial separation between the nanoparticle surface and targeting ligands
These properties collectively contribute to the development of nanoparticle-based drug delivery systems with improved pharmacokinetic profiles and targeting capabilities.
Targeted Therapy Applications
The application of Mal-PEG2-PFP in targeted therapy leverages its ability to create stable conjugates between therapeutic agents and targeting moieties. Research has demonstrated that the non-cleavable nature of Mal-PEG2-PFP makes it "suitable for applications where stability is crucial". This stability ensures that therapeutic payloads remain attached to their carriers until they reach the intended site of action.
In oncology applications, conjugates created using Mal-PEG2-PFP can "ensure the direct delivery of therapeutic agents to cancer cells, sparing healthy tissue from damage" . This targeted approach represents a significant advancement over conventional chemotherapy, potentially reducing side effects while enhancing therapeutic efficacy.
Synthesis and Preparation
Quality Control Parameters
Quality control for Mal-PEG2-PFP involves assessing several parameters to ensure the compound's identity, purity, and performance in bioconjugation applications. Standard analytical techniques employed in characterization include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC).
Parameter | Specification | Reference |
---|---|---|
Purity | 95% to >98% | |
Identity | Confirmation by spectroscopic methods | |
Functional Group Integrity | Verified through reactivity testing | |
Storage Condition | -20°C |
These quality control measures ensure that Mal-PEG2-PFP meets the required specifications for research and development applications, providing researchers with a reliable reagent for bioconjugation studies.
Research Findings on Biological Activity
Impact of Spacer Length
Research on PEG-based linkers similar to Mal-PEG2-PFP has revealed the importance of spacer length in determining biological activity. Studies investigating the induction of apoptosis in Raji B cells (a human Burkitt's lymphoma cell line) found that "a miniPEG 8 spacer was effective in enhancing apoptotic levels in contrast to a miniPEG 2 spacer" . This finding highlights the significant impact that spacer length can have on the performance of bioconjugates in biological systems.
The PEG2 spacer in Mal-PEG2-PFP represents a specific design choice that balances various factors, including:
While a PEG2 spacer may be optimal for certain applications, research suggests that longer PEG chains may be beneficial in cases where greater distance between conjugated molecules is required .
Stability in Biological Systems
The stability of Mal-PEG2-PFP conjugates in biological systems is a critical factor in their performance for therapeutic and diagnostic applications. The non-cleavable nature of linkages formed using Mal-PEG2-PFP ensures that conjugated molecules remain connected under physiological conditions, providing predictable pharmacokinetics and consistent activity.
Research has demonstrated that the PFP moiety in Mal-PEG2-PFP exhibits enhanced resistance to hydrolysis compared to other activated esters, contributing to improved stability in aqueous environments. This stability advantage makes Mal-PEG2-PFP particularly valuable for applications requiring extended shelf life or prolonged activity in biological systems.
Storage Parameter | Recommendation | Reference |
---|---|---|
Temperature | -20°C | |
Environment | Dry, dark conditions | |
Shelf Life | >3 years when stored properly | |
Shipping Condition | Ambient temperature |
The maleimide group in Mal-PEG2-PFP is particularly susceptible to hydrolysis at elevated temperatures and high pH, leading to ring opening and loss of reactivity toward thiols. Storage at low temperatures helps prevent this degradation process, preserving the compound's bioconjugation capabilities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume